![molecular formula C12H15BrN2 B099180 5-Bromo-N,N-dimethyltryptamine CAS No. 17274-65-6](/img/structure/B99180.png)
5-Bromo-N,N-dimethyltryptamine
Overview
Description
5-Bromo-N,N-dimethyltryptamine is a psychedelic brominated indole alkaloid . It is found in the sponges Smenospongia aurea and Smenospongia echina, as well as in Verongula rigida .
Molecular Structure Analysis
The molecular formula of 5-Bromo-N,N-dimethyltryptamine is C12H15BrN2 . The formal name is 5-bromo-N,N-dimethyl-1H-indole-3-ethanamine .Physical And Chemical Properties Analysis
5-Bromo-N,N-dimethyltryptamine has a molecular weight of 267.17 . It is an off-white solid .Scientific Research Applications
Analytical Reference Standard
5-Bromo-N,N-dimethyltryptamine is used as an analytical reference standard . This means it is used in laboratories to ensure the accuracy of analytical measurements. It serves as a benchmark against which other substances are measured .
Forensic Chemistry & Toxicology
This compound is used in the field of forensic chemistry and toxicology . It can be used to detect the presence of certain substances in samples collected at crime scenes or during autopsies .
Hallucinogen Research
5-Bromo-N,N-dimethyltryptamine is categorized as a tryptamine, a class of compounds that includes many psychedelic substances . Therefore, it is used in research related to hallucinogens .
Mass Spectrometry
This compound is used in mass spectrometry, a technique used to identify and quantify molecules in a sample . It can be used as a reference standard in this context .
Animal Studies
Animal studies on 5-Bromo-DMT have shown that it produces effects suggestive of sedative and antidepressant activity . It has also been observed to cause a significant reduction of locomotor activity in the rodent Forced Swim Test (FST) model .
Psychoactive Research
5-Bromo-DMT is reported to be psychoactive at 20–50 mg via vaporization with mild psychedelic-like activity . This makes it a subject of interest in psychoactive research .
Safety And Hazards
Future Directions
Research on hallucinogens like 5-Bromo-N,N-dimethyltryptamine is ongoing, with a focus on understanding their biochemical mechanisms and potential physiological and therapeutic roles . Future research directions include brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEYZYQLBQUZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326928 | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethyltryptamine | |
CAS RN |
17274-65-6 | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17274-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromodimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 5-Bromo-N,N-dimethyltryptamine, and how does its structure contribute to its activity?
A1: 5-Bromo-N,N-dimethyltryptamine exhibits antidepressant-like and sedative effects, primarily attributed to its interaction with serotonin receptors. Specifically, it demonstrates nanomolar affinities for the 5-HT1A and 5-HT7 receptors [, ]. These receptors are involved in mood regulation, sleep, and anxiety, explaining the observed behavioral effects in animal models. The presence of the bromine atom at the 5-position of the indole ring appears crucial for its activity. Research suggests that bromine contributes unique chemical space and electrostatic interactions, enhancing binding affinity to the serotonin receptors compared to non-brominated analogs [].
Q2: What are the potential therapeutic applications of 5-Bromo-N,N-dimethyltryptamine based on the current research?
A2: Preclinical studies using the forced swim test (FST) in mice, a model for assessing antidepressant activity, indicate that 5-Bromo-N,N-dimethyltryptamine significantly reduces immobility time, suggesting antidepressant-like effects [, ]. Additionally, observations of reduced locomotor activity in mice suggest potential sedative properties []. These findings highlight its potential as a lead compound for developing novel therapeutics for mood disorders and anxiety.
Q3: What are the limitations of the existing research on 5-Bromo-N,N-dimethyltryptamine, and what future research directions are warranted?
A3: While promising, the current research on 5-Bromo-N,N-dimethyltryptamine is primarily based on in vitro binding assays and preclinical animal models. Further investigation is necessary to determine its efficacy and safety profile in humans. Future research directions should focus on:
Q4: What is the significance of finding 5-Bromo-N,N-dimethyltryptamine in marine organisms?
A4: The discovery of 5-Bromo-N,N-dimethyltryptamine and similar brominated indole alkaloids in marine sponges highlights the vast and underexplored chemical diversity of marine natural products [, ]. These findings underscore the potential of marine organisms as sources of novel bioactive compounds with therapeutic applications. Additionally, the presence of bromine, a halogen abundant in the marine environment, in these compounds emphasizes its importance in shaping the unique chemical space and biological activities of marine natural products [].
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